molecular formula C13H13NO2 B14644904 6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione CAS No. 54698-20-3

6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione

Cat. No.: B14644904
CAS No.: 54698-20-3
M. Wt: 215.25 g/mol
InChI Key: ZEDBXLCHAHTKIR-UHFFFAOYSA-N
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Description

6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its fused pyrrole and indole rings, which contribute to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of 6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione typically involves multiple steps. One common method starts with the preparation of pyrrole derivatives, followed by cyclization reactions to form the indole ring. The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Fremy’s salt and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dioxo derivatives, while reduction may yield dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Properties

CAS No.

54698-20-3

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione

InChI

InChI=1S/C13H13NO2/c1-7-6-10(15)11-8(2)9-4-3-5-14(9)12(11)13(7)16/h6H,3-5H2,1-2H3

InChI Key

ZEDBXLCHAHTKIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)N3CCCC3=C2C

Origin of Product

United States

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